Laureth-3 carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

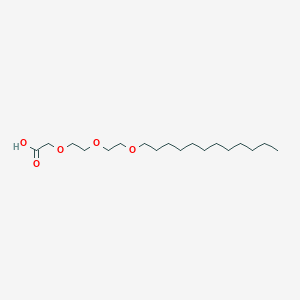

Structure

2D Structure

Properties

CAS No. |

20858-24-6 |

|---|---|

Molecular Formula |

C18H36O5 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid |

InChI |

InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H,19,20) |

InChI Key |

VUCGAFPTLRWSEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Lauret-3 Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Laureth-3 Carboxylic Acid, a polyoxyethylene alkyl ether carboxylic acid. This class of compounds is valued for its surfactant properties and finds applications in various scientific and industrial fields. This document details the chemical reactions involved, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is synthesized in a two-step process. The first step involves the ethoxylation of a fatty alcohol, specifically lauryl alcohol, to produce Laureth-3. The subsequent step is the conversion of the terminal hydroxyl group of Laureth-3 into a carboxylic acid moiety, typically through a carboxymethylation reaction. The overall synthesis route is a well-established method for producing alkyl ether carboxylates.[1]

Synthesis Pathway

The synthesis of this compound proceeds as follows:

-

Step 1: Ethoxylation of Lauryl Alcohol. Lauryl alcohol is reacted with ethylene oxide in the presence of an alkaline catalyst to form Laureth-3. The numerical designation "3" indicates the average number of ethylene oxide units in the polyoxyethylene chain.[2][3]

-

Step 2: Carboxymethylation of Laureth-3. The terminal hydroxyl group of Laureth-3 is then converted to a carboxylic acid. The most common method for this transformation is the Williamson ether synthesis, which involves the reaction of the alkoxide of Laureth-3 with an alkali salt of chloroacetic acid, such as sodium chloroacetate.[4]

The following diagram illustrates the overall synthesis pathway:

Caption: Synthesis Pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. The specific parameters may require optimization based on the desired scale and purity.

Step 1: Ethoxylation of Lauryl Alcohol to Laureth-3

Objective: To synthesize Laureth-3 by the ethoxylation of lauryl alcohol.

Materials:

-

Lauryl alcohol

-

Ethylene oxide

-

Potassium hydroxide (KOH) or other suitable alkaline catalyst

Procedure:

-

Lauryl alcohol and the alkaline catalyst (e.g., potassium hydroxide) are charged into a suitable high-pressure reactor.

-

The reactor is purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

-

The mixture is heated to the reaction temperature, typically in the range of 120-160°C.

-

Ethylene oxide is then introduced into the reactor under controlled pressure. The amount of ethylene oxide is carefully metered to achieve an average of three ethylene oxide units per molecule of lauryl alcohol.

-

The reaction is allowed to proceed until the desired degree of ethoxylation is achieved, which can be monitored by analyzing the reaction mixture.

-

After the reaction is complete, the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

-

The resulting Laureth-3 product is then purified, typically by filtration to remove the neutralized catalyst salts.

Step 2: Carboxymethylation of Laureth-3 to this compound

Objective: To convert the terminal hydroxyl group of Laureth-3 to a carboxylic acid via Williamson ether synthesis.

Materials:

-

Laureth-3

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Solvent (optional, e.g., an inert organic solvent)

Procedure:

-

Laureth-3 is mixed with sodium hydroxide in a reaction vessel to form the corresponding alkoxide. This step is often carried out at an elevated temperature (e.g., 60-80°C) to ensure complete reaction.

-

Sodium chloroacetate is then added to the reaction mixture.

-

The reaction is maintained at a temperature typically between 80°C and 120°C for a period of 2 to 6 hours.

-

The progress of the reaction can be monitored by measuring the consumption of the reactants or the formation of the product.

-

Upon completion, the reaction mixture is cooled and then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 2-3 to protonate the carboxylate salt and precipitate the this compound.

-

The crude product is then purified. This can involve washing with water to remove inorganic salts and unreacted chloroacetic acid, followed by separation of the organic layer. Further purification may be achieved through distillation under reduced pressure.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of alkyl ether carboxylates. The exact values for this compound may vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Step 1: Ethoxylation | Step 2: Carboxymethylation |

| Reactant Molar Ratios | ||

| Lauryl Alcohol:Ethylene Oxide | 1 : ~3 | |

| Laureth-3:Sodium Chloroacetate | 1 : 1 to 1.2 | |

| Laureth-3:Sodium Hydroxide | 1 : 1 to 1.5 | |

| Reaction Temperature | 120 - 160 °C | 80 - 120 °C |

| Reaction Time | 2 - 8 hours | 2 - 6 hours |

| Typical Yield | > 95% | 85 - 95% |

| Purity of Final Product | - | > 90% |

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and purification of this compound.

Caption: Experimental Workflow for this compound Synthesis.

References

Physical and chemical characteristics of Laureth-3 carboxylic acid

An In-depth Technical Guide to Laureth-3 Carboxylic Acid

Abstract

This compound is a versatile anionic surfactant belonging to the alkyl ether carboxylic acid family. It is synthesized from lauryl alcohol, a fatty alcohol derived from sources like coconut oil.[1] Its molecular structure, featuring a lipophilic alkyl chain and a short hydrophilic polyoxyethylene chain terminated with a carboxylic acid group, imparts valuable emulsifying, cleansing, and solubilizing properties.[2] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, details its synthesis and mechanism of action, and outlines key experimental protocols for its analysis, targeting researchers, scientists, and formulation professionals.

Physical and Chemical Characteristics

This compound is characterized by its dual hydrophilic and lipophilic nature, making it an effective surface-active agent. Its properties are influenced by its relatively short ethoxylated chain and the terminal carboxyl group.

Data Presentation

The key quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₁₈H₃₆O₅ | - | - | [2][3] |

| Molecular Weight | ~332.5 | g/mol | Computed | [2] |

| INCI Name | This compound | - | - | [2] |

| CAS Number | 20858-24-6 | - | - | [2] |

| Appearance | Clear liquid or paste, may haze when chilled | - | 20-25 °C | [4][5] |

| Density | ~0.93 | g/cm³ | 25 °C | [4] |

| Solubility | Poorly soluble in water; Soluble in oils and alcohols | - | Room Temp | [1][4][5] |

| pH (1% aq. solution) | 5.0 - 6.5 (Slightly acidic to neutral) | - | - | [4][5] |

| HLB Value | ~7.8 - 8.0 | - | Calculated | [1][4][5] |

Synthesis Pathway

The industrial synthesis of this compound is typically a two-step process. First, a fatty alcohol is ethoxylated. Second, the terminal hydroxyl group of the resulting alcohol ethoxylate is converted into a carboxylic acid.

-

Ethoxylation: Lauryl alcohol (dodecanol), a C12 fatty alcohol, is reacted with ethylene oxide in the presence of an alkaline catalyst like potassium hydroxide (KOH). The numerical designation '3' in Laureth-3 indicates an average of three repeating ethylene oxide units are added to the lauryl alcohol backbone.[1][6]

-

Carboxymethylation: The resulting Laureth-3 is then reacted with sodium chloroacetate in the presence of a strong base (e.g., sodium hydroxide) to form the sodium salt of the carboxylic acid. This reaction, a type of Williamson ether synthesis, attaches a carboxymethyl group to the terminal oxygen atom. The final product is obtained after acidification.

Mechanism of Action: Emulsification

As a surfactant, this compound reduces the surface tension between two immiscible phases, such as oil and water, allowing them to form a stable mixture known as an emulsion. This is achieved through its amphiphilic structure:

-

Lipophilic (Hydrophobic) Tail: The C12 alkyl chain ("lauryl") is nonpolar and has a strong affinity for oils and fats.

-

Hydrophilic (Lipophobic) Head: The polyoxyethylene chain and the terminal carboxyl group are polar and readily interact with water molecules.

When added to an oil and water mixture, the surfactant molecules align themselves at the oil-water interface. The lipophilic tails penetrate the oil droplets while the hydrophilic heads remain in the surrounding water phase. This arrangement forms a protective layer around the oil droplets, preventing them from coalescing and stabilizing the emulsion.

Experimental Protocols

The characterization of this compound involves determining its key physical and chemical parameters. The following sections describe generalized methodologies for these assessments.

Determination of Acid Value

The acid value is a measure of the free carboxylic acids present and is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the sample. A direct titration method is commonly used.

-

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein endpoint.

-

Apparatus: Analytical balance, 250 mL conical flask, 50 mL burette.

-

Reagents:

-

Titration Solvent: A mixture of ethanol and diethyl ether (1:1 v/v), neutralized to the phenolphthalein endpoint.

-

Standard Potassium Hydroxide (0.1 M): Standardized alcoholic KOH solution.

-

Phenolphthalein Indicator: 1% solution in 95% ethanol.

-

-

Procedure:

-

Accurately weigh approximately 2-5 g of the this compound sample into a conical flask.

-

Add 50 mL of the neutralized titration solvent and swirl to dissolve the sample. Gentle warming may be necessary.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the solution with standardized 0.1 M KOH, swirling constantly, until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

Perform a blank titration using only the titration solvent and indicator.

-

-

Calculation: Acid Value = ( (V_s - V_b) * M * 56.1 ) / W

-

V_s = Volume of KOH used for the sample (mL)

-

V_b = Volume of KOH used for the blank (mL)

-

M = Molarity of the KOH solution (mol/L)

-

56.1 = Molar mass of KOH ( g/mol )

-

W = Weight of the sample (g)

-

Determination of pH (1% Aqueous Solution)

This protocol measures the pH of a dilute solution of the surfactant to assess its acidity or alkalinity.

-

Principle: A calibrated pH meter is used to measure the hydrogen ion activity in a 1% by weight solution of the surfactant in deionized water.

-

Apparatus: Calibrated pH meter with a suitable electrode (e.g., METTLER TOLEDO InLab Pure Pro-ISM), beakers, analytical balance.[7]

-

Reagents:

-

Deionized water.

-

Standard pH buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

-

Procedure:

-

Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH range.

-

Prepare a 1% (w/w) solution by accurately weighing 1.0 g of this compound into a beaker and adding 99.0 g of deionized water.

-

Stir the solution until the sample is fully dissolved or homogeneously dispersed.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

-

Allow the reading to stabilize and record the pH value.

-

Analytical Workflow for Purity and Identification via HPLC

High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of this compound and separate it from related substances, such as unreacted starting materials or byproducts.

-

Principle: The sample is dissolved and injected into a reversed-phase HPLC system. The components are separated based on their differential partitioning between the mobile phase and the stationary phase. Detection is typically performed using a UV detector or mass spectrometer (LC-MS).

-

Methodology: The following outlines a general workflow for developing an HPLC method.

-

Column Selection: A C8 or C18 reversed-phase column is typically suitable for separating molecules of this polarity.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH to suppress ionization of the carboxyl group) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Detection: A UV detector set at a low wavelength (e.g., 210-220 nm) where the carboxyl group absorbs, or a mass spectrometer for more definitive identification, can be used.[8]

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision as per relevant guidelines (e.g., ICH Q2).[9][10]

-

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. metrohm.com [metrohm.com]

- 3. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5233087A - Process for making alkyl ethoxy carboxylates - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mt.com [mt.com]

- 8. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

Laureth-3 carboxylic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Laureth-3 Carboxylic Acid, a nonionic surfactant with emerging potential in various scientific and industrial applications, including drug development. This document details its chemical identity, synthesis, physicochemical properties, and current applications, with a focus on its relevance to the pharmaceutical sciences.

Chemical Identification and Molecular Structure

This compound is chemically known as 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid.[1] It belongs to the family of polyoxyethylene alkyl ether carboxylic acids, which are valued for their surfactant and emulsifying properties.

| Identifier | Value |

| CAS Number | 20858-24-6[1] |

| Molecular Formula | C18H36O5[1] |

| IUPAC Name | 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid[1] |

| Synonyms | PEG-3 Lauryl Ether Carboxylic Acid, 3,6,9-trioxa-heneicosanoic acid |

Molecular Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound make it a versatile ingredient in various formulations. As a surfactant, it possesses both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics.

| Property | Value |

| Molecular Weight | 332.48 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in water and organic solvents |

| HLB Value | Approximately 11 |

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

-

Ethoxylation of Lauryl Alcohol: Lauryl alcohol is reacted with ethylene oxide in the presence of a catalyst to produce Laureth-3. The number of ethylene oxide units can be controlled by the reaction conditions.

-

Oxidation: The terminal hydroxyl group of Laureth-3 is then oxidized to a carboxylic acid using an oxidizing agent, such as potassium permanganate or through catalytic oxidation.

Experimental Protocol: Synthesis of Polyoxyethylene Alkyl Ether Carboxylic Acids (General Procedure)

This protocol describes a general method for the synthesis of polyoxyethylene alkyl ether carboxylic acids.

Materials:

-

Polyoxyethylene alkyl ether (e.g., Laureth-3)

-

Oxidizing agent (e.g., Jones reagent, TEMPO/NaOCl)

-

Appropriate solvent (e.g., acetone, dichloromethane)

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the polyoxyethylene alkyl ether in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding a suitable quenching agent (e.g., isopropanol for Jones reagent).

-

Adjust the pH of the solution to acidic (pH ~2) with hydrochloric acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude carboxylic acid.

-

Purify the product by column chromatography or distillation if necessary.

Caption: Synthesis of this compound.

Applications

This compound is widely used in the cosmetics industry as a mild anionic surfactant, emulsifier, and cleansing agent in a variety of products such as shampoos, facial cleansers, and body washes. Its ability to form stable emulsions and its gentle nature on the skin make it a popular choice.

While not as extensively documented as other excipients, the surfactant properties of this compound suggest its potential use in pharmaceutical formulations.[2] Surfactants are crucial in drug delivery for:

-

Solubilizing poorly water-soluble drugs: By forming micelles, surfactants can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments.

-

Enhancing drug absorption: Surfactants can increase the permeability of biological membranes, facilitating the absorption of drugs.

-

Formulating stable emulsions and microemulsions: These systems can be used for the oral, topical, and parenteral delivery of drugs.

Logical Workflow for Evaluating this compound in a Drug Delivery System:

Caption: Evaluation of this compound in drug delivery.

Analytical Methods

The analysis of this compound typically involves chromatographic techniques to separate it from other components in a formulation and various detection methods for quantification.

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV or Charged Aerosol Detector (CAD)

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The exact gradient will depend on the specific formulation.

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Chromatography: Inject the samples and standards onto the HPLC system.

Toxicological Profile

The toxicological data for this compound is limited. However, information on the broader class of polyoxyethylene alkyl ethers suggests they are generally of low to moderate toxicity.[4] Acute oral toxicity in rats for similar compounds is low.[4] They are considered to be mild skin and eye irritants, particularly at high concentrations. For pharmaceutical applications, a thorough toxicological assessment would be required.

Conclusion

This compound is a versatile nonionic surfactant with established applications in the cosmetics industry. Its physicochemical properties, particularly its ability to act as a solubilizing and emulsifying agent, suggest its potential as a valuable excipient in drug delivery systems for poorly soluble drugs. Further research into its pharmaceutical applications, including detailed formulation studies, in vitro and in vivo evaluations, and a comprehensive toxicological assessment, is warranted to fully explore its potential in the field of drug development.

References

- 1. This compound | C18H36O5 | CID 10871309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. phexcom.com [phexcom.com]

Spectroscopic Analysis of Laureth-3 Carboxylic Acid: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected spectroscopic characteristics of Laureth-3 Carboxylic Acid. Due to the limited availability of specific, publicly accessible spectroscopic data for this compound, this guide will leverage data from structurally related compounds and foundational spectroscopic principles to provide a comprehensive analytical framework. The methodologies for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed, and expected data are presented in a structured format. This guide is intended to serve as a practical resource for the characterization and analysis of this compound.

Introduction

This compound, with the molecular formula C18H36O5, is a polyoxyethylene ether carboxylic acid.[1][2][3] Its structure comprises a lipophilic C12 lauryl chain, a hydrophilic short-chain polyethylene glycol (PEG) ether, and a terminal carboxylic acid group. This amphiphilic nature makes it a versatile surfactant and emulsifying agent in various applications. Accurate characterization of its chemical structure is paramount for quality control and research purposes. This guide outlines the expected outcomes from IR and NMR spectroscopic analyses, which are fundamental techniques for structural elucidation.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its constituent functional groups. The expected vibrational modes are summarized in Table 1.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching | Strong, Very Broad |

| 2920 - 2850 | Alkyl Chain (C-H) | Stretching | Strong, Sharp |

| 1760 - 1690 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp |

| 1320 - 1210 | Ether (C-O) & Carboxylic Acid (C-O) | Stretching | Strong |

| 1440 - 1395 | Carboxylic Acid (O-H) | Bending | Moderate |

The O-H stretching of the carboxylic acid is notably broad due to hydrogen bonding, often appearing in the 3300-2500 cm⁻¹ region.[4][5][6] The carbonyl (C=O) stretch is expected to be a strong, sharp peak between 1760 and 1690 cm⁻¹.[4][6] The presence of the polyoxyethylene chain will contribute to a strong C-O stretching band.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound would show distinct signals for the protons in the lauryl chain, the ethylene glycol units, and the terminal carboxylic acid. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10 - 12 | Singlet (broad) | -COOH |

| ~ 3.6 | Multiplet | -O-CH₂-CH₂-O- |

| ~ 3.4 | Triplet | -O-CH₂- (from lauryl chain) |

| ~ 2.2 | Triplet | -CH₂- adjacent to COOH |

| 1.2 - 1.6 | Multiplet (broad) | -CH₂- (alkyl chain) |

| ~ 0.9 | Triplet | -CH₃ |

The carboxylic acid proton is expected to appear as a broad singlet in the 10-12 ppm region.[7] The protons of the ethylene glycol units typically resonate around 3.6 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound are outlined in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 170 - 185 | C=O (Carboxylic Acid) |

| 60 - 75 | -O-CH₂-CH₂-O- |

| 14 - 40 | -CH₂- (Alkyl Chain) |

| ~ 14 | -CH₃ |

The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. The carbons of the ethylene glycol units are expected to appear in the 60-75 ppm region.

Experimental Protocols

The following are generalized experimental protocols for obtaining IR and NMR spectra.

-

Sample Preparation: A small amount of this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc.

-

Instrumentation: An FTIR (Fourier-transform infrared) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to assign the signals to the specific nuclei in the molecular structure.

Visualized Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted below.

Caption: General workflow for spectroscopic analysis.

Signaling Pathway and Logical Relationships

The structural components of this compound and their corresponding expected spectroscopic signals can be logically mapped.

Caption: Structure-Spectra Correlation Map.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. PubChemLite - this compound (C18H36O5) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C18H36O5 | CID 10871309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Critical Micelle Concentration of Laureth-3 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-3 Carboxylic Acid, an alkyl ether carboxylic acid (ECA), is a versatile anionic surfactant utilized in a variety of scientific and industrial applications, including formulation development in the pharmaceutical and cosmetic industries. A key parameter governing its efficacy and behavior in solution is the Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized structures known as micelles.[1] This transition profoundly influences the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.[2]

While a definitive, publicly available Critical Micelle Concentration (CMC) value for this compound is not readily found in scientific literature, this guide provides comprehensive experimental protocols for its determination. Understanding the CMC is crucial for optimizing formulations, predicting surfactant behavior, and ensuring the stability and efficacy of drug delivery systems.

This compound is commercially available under trade names such as AKYPO® RLM 25.[3][4][5] It's important to note that commercial products may have a distribution of ethoxylation, and some technical data sheets may refer to it as Laureth-4 Carboxylic Acid, reflecting an average degree of ethoxylation.[3][5] The actual CMC will be influenced by the purity of the compound and the experimental conditions.

Factors Influencing the Critical Micelle Concentration

The CMC of a surfactant is not an absolute value but is highly dependent on the experimental conditions.[1] Key factors that can influence the CMC of this compound include:

-

Temperature: Micellization is an entropically driven process, and temperature can affect the hydration of the hydrophilic head groups and the hydrophobic interactions of the alkyl chains.

-

pH: As a carboxylic acid, the ionization state of the headgroup is pH-dependent. At low pH, the carboxylic acid will be protonated and less soluble, while at higher pH, it will be deprotonated and anionic. This change in charge will significantly impact the electrostatic repulsions between headgroups and, consequently, the CMC.

-

Ionic Strength (Presence of Electrolytes): The addition of salts to a solution of an ionic surfactant like this compound will shield the electrostatic repulsions between the charged headgroups, typically leading to a decrease in the CMC.[6]

-

Purity of the Surfactant: The presence of impurities, such as unreacted starting materials or other surfactants, can affect the measured CMC.

-

Presence of Other Solutes: Organic molecules, co-solvents, and other formulation components can interact with the surfactant monomers or micelles, altering the CMC.

Below is a diagram illustrating the logical relationships of these influencing factors.

References

- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 2. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 3. ulprospector.com [ulprospector.com]

- 4. AKYPO RLM 25 - Kao Chemicals - Surfactant - Knowde [knowde.com]

- 5. AKYPO RLM 25 [chemical.kao.com]

- 6. agilent.com [agilent.com]

Toxicological Profile of Laureth-3 Carboxylic Acid for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Laureth-3 Carboxylic Acid, designed to inform its use in research and development. Due to the limited availability of data for this specific molecule, this document incorporates information from closely related compounds, including other laureth carboxylic acids, laureth compounds with varying degrees of ethoxylation, and the broader category of polyoxyethylene alkyl ether carboxylic acids. All data from related compounds are clearly identified.

Executive Summary

This compound is a polyoxyethylene alkyl ether carboxylic acid that functions as a surfactant. Based on available data for this and structurally similar compounds, it is expected to have low acute oral toxicity. The primary toxicological concerns are skin and eye irritation. There is no evidence to suggest that the broader class of laureth compounds are mutagenic or carcinogenic. This guide details the available toxicological data, outlines the standard experimental protocols for assessing relevant toxicological endpoints, and discusses the potential mechanisms of action for surfactant-induced irritation.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid |

| CAS Number | 20858-24-6 |

| Molecular Formula | C18H36O5 |

| Molecular Weight | 332.5 g/mol |

| Description | Polyoxyethylene glycol ether of lauryl alcohol terminated with a carboxylic acid group. |

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and related compounds.

Acute Toxicity

| Test | Species | Route | Endpoint | Result | Source Compound |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 2000 mg/kg bw[1] | Laureth Carboxylic Acid |

| Acute Oral Toxicity | Rat | Oral | LD50 | 8.6 g/kg | Laureth-23 |

| Acute Oral Toxicity | Mouse | Oral | LD50 | 3.5 g/kg | Laureth-23 |

| Acute Oral Toxicity | Rat, Mouse | Oral | - | "Practically nontoxic"[2] | Laureth-4 |

| Acute Oral Toxicity | - | Oral | GHS Category | Category 5: May be harmful if swallowed[3] | Laureth-3 |

Irritation Potential

| Test | Species | Endpoint | Result | Source Compound |

| Skin Irritation | Rabbit | GHS Category | Category 2: Causes skin irritation[3] | Laureth-11 Carboxylic Acid, Laureth-3 |

| Skin Irritation | Rabbit | Observation | Slightly irritating with persistent inflammation[1] | Laureth Carboxylic Acid |

| Eye Irritation | Rabbit | GHS Category | Category 1: Causes serious eye damage | Laureth-11 Carboxylic Acid |

| Eye Irritation | Rabbit | GHS Category | Category 2: Causes eye irritation[3] | Laureth-3 |

| Eye Irritation | Rabbit | Observation | Severely irritating when undiluted[1] | Laureth Carboxylic Acid |

Genotoxicity

| Test | System | Result | Source Compound |

| Mutagenicity | Not specified | Negative[2] | Laureth compounds |

| Genotoxicity | Not specified | No available data | This compound |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

-

Principle: A stepwise procedure with the use of a small number of animals per step to classify the substance into a toxicity category based on the observed mortality.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A group of three animals is dosed with the starting concentration.

-

If no mortality is observed, the next higher fixed dose is used in another group of three animals.

-

If mortality occurs, the test is repeated at the same or a lower dose level to confirm the results.

-

Animals are observed for up to 14 days for signs of toxicity and mortality.[4]

-

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: Assessment of the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation.[1][5]

-

Test Animals: Albino rabbits are the preferred species.[5]

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from a small area of the animal's back.[6]

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.[5][6]

-

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[5][7]

-

After 4 hours, the patch and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]

-

Observations may continue for up to 14 days to assess the reversibility of any observed effects.[5]

-

-

Endpoint: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the lesions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: Evaluation of the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyelids are gently held shut for about one second.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The observation period can be extended up to 21 days to determine the reversibility of the effects.

-

-

Endpoint: The severity of ocular lesions is scored according to the Draize scale, and the substance is classified based on the severity and persistence of the observed effects.[8][9][10]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Principle: This in vitro assay detects gene mutations induced by the test substance in strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing a specific amino acid.[2][11] A positive result indicates that the substance is mutagenic.

-

Test System: Multiple strains of bacteria are used to detect different types of mutations (frameshift and base-pair substitutions).[2][11]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[8]

-

The bacteria are then plated on a minimal agar medium that lacks the essential amino acid.

-

After incubation, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[8]

Mechanisms of Toxicity and Signaling Pathways

Skin Irritation

The primary mechanism of skin irritation by surfactants like this compound involves the disruption of the stratum corneum, the outermost layer of the skin. This barrier is composed of corneocytes embedded in a lipid matrix. Surfactants can interact with and remove these lipids, as well as denature keratin proteins within the corneocytes. This compromises the skin's barrier function, leading to increased transepidermal water loss (TEWL) and allowing the penetration of the surfactant and other potential irritants into the deeper layers of the epidermis. This can trigger an inflammatory cascade, resulting in erythema and edema.

Eye Irritation

The mechanism of eye irritation by surfactants is complex and can involve multiple processes. Surfactants can disrupt the tear film and interact with the cell membranes of the corneal and conjunctival epithelia, leading to cell damage and increased permeability.[12] For some surfactants, a more specific mechanism involving the activation of nociceptors (pain receptors) has been identified. For instance, certain surfactants have been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in mediating pain and inflammation.[13] Activation of TRPV1 leads to an influx of calcium ions, which in turn triggers the release of pro-inflammatory neuropeptides, resulting in the sensation of stinging and irritation.[13]

Visualizations

Experimental Workflow for Skin Irritation Assessment

Caption: Workflow for the in vivo acute dermal irritation test (OECD 404).

Experimental Workflow for Ames Test

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Potential Signaling Pathway for Surfactant-Induced Eye Irritation

Caption: A potential signaling pathway for eye irritation induced by some surfactants.

Conclusion

The toxicological profile of this compound, inferred from its own data and that of structurally related compounds, suggests a low potential for acute systemic toxicity. The primary health hazards are skin and eye irritation. It is not expected to be genotoxic. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment to avoid direct contact with the skin and eyes. For formulations intended for topical application, the concentration of this compound should be carefully considered to minimize the risk of irritation.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. dtsc.ca.gov [dtsc.ca.gov]

- 5. Polyoxyethylene alkyl ether carboxylic acids: An overview of a neglected class of surfactants with multiresponsive properties [scite.ai]

- 6. canada.ca [canada.ca]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ewg.org [ewg.org]

- 12. phexcom.com [phexcom.com]

- 13. peta.org [peta.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Lauret-3 Carboxylic Acid in Formulations

Introduction

Laureth-3 Carboxylic Acid, an alkyl ether carboxylic acid, is a versatile anionic surfactant employed in a wide array of cosmetic and pharmaceutical formulations for its emulsifying, cleansing, and foaming properties. Accurate quantification of this ingredient is crucial for product quality control, stability testing, and formulation development. These application notes provide detailed protocols for the determination of Lauret-3 Carboxylic Acid in various formulations using High-Performance Liquid Chromatography (HPLC) and acid-base titration.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the specific quantification of this compound and can resolve different ethoxymers. Since this compound lacks a strong UV chromophore, ELSD is an effective detection technique.

Quantitative Data Summary

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Range | 10 - 500 µg/mL |

| Limit of Detection (LOD) | ~ 5 µg/mL |

| Limit of Quantification (LOQ) | ~ 10 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Experimental Protocol

1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Formulation blank (if available)

1.2. Instrumentation

-

HPLC system with a gradient pump

-

Autosampler

-

Column oven

-

Evaporative Light Scattering Detector (ELSD)

-

C8 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

1.3. Chromatographic Conditions

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 60% B

-

2-15 min: 60% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 60% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

ELSD Settings:

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow: 1.5 L/min

-

1.4. Standard Preparation

-

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 500 µg/mL.

1.5. Sample Preparation

-

Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.

-

Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.6. Analysis

-

Inject the calibration standards and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow

Acid-Base Titration

This method provides a straightforward and cost-effective way to determine the total acidic content, which can be attributed to this compound in many formulations. This method is suitable for quality control purposes where the formulation has a simple matrix without other acidic or basic components that could interfere.

Quantitative Data Summary

| Parameter | Typical Performance |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Protocol

2.1. Materials and Reagents

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Ethanol (neutralized)

-

Deionized water

2.2. Instrumentation

-

Analytical balance

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

pH meter (optional, for potentiometric titration)

2.3. Sample Preparation

-

Accurately weigh a quantity of the formulation containing approximately 0.5-1.0 g of this compound into a 250 mL Erlenmeyer flask.

-

Add 50 mL of neutralized ethanol to dissolve the sample. Warm gently if necessary.

2.4. Titration Procedure

-

Add 3-5 drops of phenolphthalein indicator to the dissolved sample solution.

-

Titrate the solution with standardized 0.1 M NaOH to the first permanent pink endpoint.

-

Record the volume of NaOH used.

-

Perform a blank titration using 50 mL of neutralized ethanol and subtract this volume from the sample titration volume.

2.5. Calculation The percentage of this compound can be calculated using the following formula:

% this compound = ( (V_sample - V_blank) * M_NaOH * MW ) / ( W_sample * 10 )

Where:

-

V_sample = Volume of NaOH used for the sample (mL)

-

V_blank = Volume of NaOH used for the blank (mL)

-

M_NaOH = Molarity of the NaOH solution

-

MW = Molecular weight of this compound (332.47 g/mol )

-

W_sample = Weight of the sample (g)

Titration Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) - Confirmatory Method

GC-MS can be used as a confirmatory technique, often requiring derivatization to increase the volatility of the carboxylic acid. A common approach is esterification to form the methyl ester.

Experimental Protocol

3.1. Derivatization (Esterification)

-

An extract of the formulation containing this compound is dried down.

-

The residue is reacted with a methylating agent such as BF₃-methanol or by using a deep eutectic solvent that also acts as a derivatizing agent.[1][2]

3.2. GC-MS Conditions

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

-

Inlet Temperature: 280°C

-

Oven Program: 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 40-500

Logical Relationship of Methods

References

- 1. Determination of fatty alcohol ethoxylates and alkylether sulfates by anionic exchange separation, derivatization with a cyclic anhydride and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyoxyethylene alkyl ether carboxylic acids: An overview of a neglected class of surfactants with multiresponsive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Laure-3 Carboxylic Acid by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Laureth-3 Carboxylic Acid, a common surfactant in pharmaceutical and cosmetic formulations, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. This method allows for the quantification of the analyte in various matrices.

Experimental Protocol: HPLC-CAD/ELSD/MS

This protocol outlines the analysis of this compound using HPLC coupled with a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). Due to the lack of a strong chromophore in this compound, UV detection is not optimal.[1]

1. Sample Preparation:

-

For Drug Formulations (e.g., creams, lotions):

-

Accurately weigh a portion of the sample (e.g., 1 gram) into a 50 mL volumetric flask.

-

Add a suitable organic solvent such as methanol or acetonitrile to dissolve the sample.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Bring the flask to volume with the solvent and mix thoroughly.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

For Aqueous Samples (e.g., wastewater):

-

Acidify the sample to a pH of approximately 2.5 to ensure the carboxylic acid is in its protonated form.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.

-

Elute the analyte from the cartridge with methanol or acetonitrile.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.

-

2. HPLC Conditions:

| Parameter | Condition |

| Column | C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |

3. Mass Spectrometry (MS) Detection (Optional but Recommended for Specificity):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Range | m/z 100-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained for this compound analysis using HPLC. The values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Typical Value |

| Retention Time (RT) | 8 - 12 minutes |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 5% |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

For GC-MS analysis, a derivatization step is mandatory to increase the volatility of the polar this compound. Silylation is a common and effective derivatization technique for this purpose.

Experimental Protocol: GC-MS with Silylation

This protocol details the analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Sample Preparation and Derivatization:

-

Extraction (from cosmetic or drug formulations):

-

Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., diethyl ether or a hexane/isopropanol mixture) after acidification of the aqueous phase.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

-

Add 100 µL of a solvent like pyridine or acetonitrile.

-

Seal the vial and heat at 60-70 °C for 30-60 minutes.[2]

-

Cool the vial to room temperature before injection into the GC-MS.

-

2. GC-MS Conditions:

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-600 |

Quantitative Data Summary

The following table provides an example of quantitative data for the GC-MS analysis of a silylated carboxylic acid, which can be adapted for this compound.

| Parameter | Typical Value |

| Retention Time (RT) of TMS derivative | 15 - 20 minutes |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |

| Recovery | 85 - 115% |

| Precision (RSD%) | < 10% |

Visualization of Analytical Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.

Figure 1. HPLC analysis workflow for this compound.

Figure 2. GC-MS analysis workflow for this compound.

Logical Relationship of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.

Figure 3. Technique selection for this compound analysis.

References

Application Notes and Protocols: The Use of Laureth-3 Carboxylic Acid in Mild Cleansing Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-3 Carboxylic Acid is a versatile non-ionic surfactant belonging to the alkyl ether carboxylic acid family. It is synthesized by the ethoxylation of lauryl alcohol followed by carboxylation. Its unique molecular structure, featuring a hydrophobic lauryl tail, a short polyethylene glycol ether chain, and a hydrophilic carboxylic acid head group, imparts a favorable balance of cleansing efficacy and mildness. This makes it an increasingly popular choice for use in a variety of personal care and cosmetic products, particularly in formulations designed for sensitive and dry skin.[1][2][3]

Unlike traditional anionic surfactants, which can sometimes be harsh on the skin, this compound offers effective cleansing at a skin-neutral pH, helping to maintain the integrity of the skin's natural barrier.[4] Its compatibility with a wide range of other surfactant types, including anionic, cationic, and amphoteric surfactants, allows for the formulation of sophisticated and mild cleansing systems.[2] These application notes provide detailed protocols and performance data for the use of this compound in the development of mild cleansing formulations.

Data Presentation

The following tables summarize the key performance indicators for this compound in comparison to other commonly used mild surfactants. Note: Specific data for this compound was not available in the search results; the tables are presented as a template for data that should be generated during formulation development.

Table 1: Surfactant Mildness Evaluation - Zein Test

The Zein test is an in-vitro method used to assess the irritation potential of surfactants on proteins.[5] A lower Zein number indicates a milder surfactant.[6]

| Surfactant | Zein Number (mg N/100mL) | Mildness Classification |

| This compound | Data Not Available | To Be Determined |

| Sodium Cocoyl Isethionate | Data Not Available | Very Mild |

| Cocamidopropyl Betaine | Data Not Available | Mild |

| Sodium Laureth Sulfate (SLES) | > 400 | Potentially Irritating |

Table 2: Skin Barrier Function - Transepidermal Water Loss (TEWL)

TEWL measures the rate of water evaporation from the skin and is a key indicator of skin barrier function. An increase in TEWL after product use suggests potential disruption of the skin barrier.[7][8]

| Formulation | Baseline TEWL (g/m²/h) | Post-Wash TEWL (g/m²/h) | % Change in TEWL |

| Cleanser with this compound (5%) | Data Not Available | Data Not Available | To Be Determined |

| Placebo Cleanser (No Surfactant) | Data Not Available | Data Not Available | To Be Determined |

| Cleanser with SLES (5%) | Data Not Available | Data Not Available | To Be Determined |

Table 3: Foaming and Viscosity Profile

Foaming properties are a key sensory attribute for consumers, while viscosity is crucial for product stability and aesthetics.[9][10]

| Surfactant System | Foam Volume (mL) | Foam Stability (t1/2 in min) | Viscosity (cP) |

| 5% this compound | Data Not Available | Data Not Available | Data Not Available |

| 5% this compound + 2% Cocamidopropyl Betaine | Data Not Available | Data Not Available | Data Not Available |

| 5% Sodium Cocoyl Isethionate | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Protocol 1: Formulation of a Mild Facial Cleanser

This protocol outlines the steps for creating a basic, mild facial cleanser using this compound as the primary surfactant.

Ingredients:

| Phase | Ingredient | INCI Name | Function | % w/w |

| A | Deionized Water | Aqua | Solvent | q.s. to 100 |

| A | Glycerin | Glycerin | Humectant | 3.00 |

| A | Xanthan Gum | Xanthan Gum | Thickener | 0.50 |

| B | This compound | This compound | Primary Surfactant | 5.00 |

| B | Cocamidopropyl Betaine | Cocamidopropyl Betaine | Co-Surfactant | 2.00 |

| C | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |

| C | Citric Acid (50% solution) | Citric Acid | pH Adjuster | q.s. to pH 5.5 |

Procedure:

-

Phase A Preparation: In the main vessel, disperse the Xanthan Gum in Glycerin to form a slurry. Slowly add the Deionized Water while mixing until a uniform, hydrated gel is formed.

-

Phase B Preparation: In a separate vessel, combine this compound and Cocamidopropyl Betaine. Mix gently until uniform.

-

Combining Phases: Slowly add Phase B to Phase A with continuous, gentle mixing to avoid excessive foaming.

-

Phase C Addition: Add the preservative system to the combined phases and mix until homogeneous.

-

pH Adjustment: Adjust the pH of the final formulation to 5.0 - 5.5 using the Citric Acid solution.

-

Final Mixing: Mix gently until the formulation is completely uniform.

Protocol 2: Evaluation of Surfactant Mildness using the Zein Test

This protocol provides a standardized method for assessing the mildness of this compound and formulations containing it.[11][12]

Materials:

-

Zein protein (from corn)

-

Surfactant solution (1% active concentration in deionized water)

-

Sodium Dodecyl Sulfate (SDS) solution (1% as a positive control)

-

Phosphate buffer (pH 7.0)

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Filtration apparatus (0.45 µm filter)

-

Nitrogen analysis equipment (e.g., Kjeldahl method) or a protein assay kit (e.g., BCA)

Procedure:

-

Prepare a 1% (w/v) solution of the test surfactant (e.g., this compound) in deionized water. Adjust the pH to 7.0 ± 0.2.

-

Accurately weigh 2.0 g of Zein protein into a flask.

-

Add 40 mL of the surfactant solution to the flask.

-

Stopper the flask and stir the mixture at a constant speed for 1 hour at room temperature.

-

After stirring, filter the solution to remove any undissolved Zein.

-

Determine the amount of solubilized Zein in the filtrate by measuring the nitrogen content or by using a protein assay.[13]

-

The Zein number is expressed as the milligrams of nitrogen per 100 mL of the surfactant solution.

Protocol 3: Assessment of Skin Barrier Function via Transepidermal Water Loss (TEWL)

This in-vivo protocol measures the impact of a cleansing formulation on the skin's barrier function.[14][15][16]

Equipment:

-

TEWL measurement device (e.g., Tewameter®)

-

Controlled environment chamber (20-22°C, 40-60% RH)

-

Standardized soap for baseline washing

Procedure:

-

Subject Acclimatization: Subjects should acclimate in the controlled environment for at least 30 minutes before any measurements are taken.

-

Baseline Measurement: Measure the baseline TEWL on a designated area of the volar forearm.

-

Product Application: Apply a standardized amount of the cleansing formulation to the test area and lather for a specified time (e.g., 30 seconds).

-

Rinsing and Drying: Rinse the area thoroughly with water at a controlled temperature and pat dry gently with a soft cloth.

-

Post-Wash Measurements: Measure TEWL at specified time points after washing (e.g., 15, 30, and 60 minutes) to assess the immediate and short-term effects on the skin barrier.

-

Data Analysis: Compare the post-wash TEWL values to the baseline to determine the percentage change.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in mild cleansing formulations.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Laureth-3 - PCC Group Product Portal [products.pcc.eu]

- 3. specialchem.com [specialchem.com]

- 4. scirp.org [scirp.org]

- 5. The Science Behind Mild Technology - Lubrizol [lubrizol.com]

- 6. mdpi.com [mdpi.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. permegear.com [permegear.com]

- 9. mdpi.com [mdpi.com]

- 10. es.firp-ula.org [es.firp-ula.org]

- 11. data.epo.org [data.epo.org]

- 12. scribd.com [scribd.com]

- 13. Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation [morressier.com]

- 14. medicaljournalssweden.se [medicaljournalssweden.se]

- 15. core.ac.uk [core.ac.uk]

- 16. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solubilizing Hydrophobic Compounds with Laureth-3 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-3 Carboxylic Acid is an anionic surfactant with significant potential in pharmaceutical formulations, particularly for enhancing the solubility of hydrophobic active pharmaceutical ingredients (APIs). Its amphiphilic nature, possessing both a hydrophobic lauryl ether chain and a hydrophilic carboxylic acid head group, allows for the formation of micelles in aqueous solutions. These micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and facilitating their delivery in aqueous-based formulations. The ionization of the carboxylic acid group is pH-dependent, offering a mechanism for modulating the solubilization capacity and release characteristics of the formulation.

This document provides detailed application notes and protocols for utilizing this compound to solubilize hydrophobic compounds. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the presented data and protocols are based on established methodologies for structurally similar anionic surfactants, such as sodium lauryl sulfate (SLS), and are intended to serve as a comprehensive guide for formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[2-(2-dodecyloxyethoxy)ethoxy]acetic acid | [1] |

| Molecular Formula | C18H36O5 | [1] |

| Molecular Weight | 332.48 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | General Knowledge |

| Solubility | Soluble in water (pH-dependent), soluble in organic solvents | General Knowledge |

Data Presentation: Solubilization Capacity

The following tables summarize representative data on the solubilization of model hydrophobic drugs using anionic surfactants. This data is illustrative and intended to guide experimental design with this compound.

Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants

| Surfactant | Medium | Temperature (°C) | CMC (mM) |

| Sodium Lauryl Sulfate (SLS) | Water | 25 | 8.2 |

| Sodium Laureth Sulfate (SLES) | Water | 25 | ~1-2 |

| This compound (Expected) | Water (pH 7.4) | 25 | ~2-5 |

Table 2: Solubilization of Model Hydrophobic Drugs by Anionic Surfactants

| Hydrophobic Drug | Surfactant (at 2x CMC) | Initial Solubility (µg/mL) | Solubility with Surfactant (µg/mL) | Fold Increase |

| Itraconazole | Sodium Lauryl Sulfate | 0.004 | 50 | 12500 |

| Carbamazepine | Sodium Lauryl Sulfate | 150 | 2500 | 16.7 |

| Felodipine | Sodium Lauryl Sulfate | 0.5 | 80 | 160 |

| Hypothetical Drug A | This compound | 1.0 | 150 | 150 |

| Hypothetical Drug B | This compound | 10 | 800 | 80 |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles.

Methodology: Surface Tension Method

-

Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 100 mM) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). Prepare a series of dilutions ranging from a concentration significantly below the expected CMC to a concentration above it.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will show a sharp break point. The concentration at this inflection point is the CMC.

Phase Solubility Studies

Phase solubility studies are conducted to determine the solubilizing efficiency of a surfactant for a specific hydrophobic compound.

Methodology:

-

Prepare Surfactant Solutions: Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0-50 mM) in a relevant buffer (e.g., pH 7.4 phosphate buffer).

-

Drug Addition: Add an excess amount of the hydrophobic drug to each surfactant solution in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Collect an aliquot from the supernatant and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of the dissolved drug against the concentration of this compound. The slope of the linear portion of the graph above the CMC can be used to calculate the molar solubilization capacity.

Preparation of Drug-Loaded Micelles

This protocol describes the preparation of drug-loaded micelles for further characterization and in vitro studies.

Methodology: Thin-Film Hydration Method

-

Dissolution: Dissolve a known amount of the hydrophobic drug and this compound in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

-

Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin film on the inner surface of a round-bottom flask.

-

Hydration: Hydrate the thin film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation. This will lead to the self-assembly of drug-loaded micelles.

-

Sonication (Optional): To reduce the particle size and achieve a more uniform size distribution, the micellar solution can be sonicated using a probe sonicator or a bath sonicator.

-

Filtration: Filter the resulting micellar solution through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug aggregates.

Characterization of Drug-Loaded Micelles

a. Particle Size and Zeta Potential Analysis

-

Methodology: Use Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential of the drug-loaded micelles. Dilute the micellar solution with the hydration buffer before measurement.

b. Drug Entrapment Efficiency and Loading Capacity

-

Methodology:

-

Separate the un-entrapped drug from the micellar solution using a suitable technique (e.g., ultracentrifugation or size exclusion chromatography).

-

Quantify the amount of free drug in the supernatant/eluate using HPLC.

-

Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

DL% = [(Total Drug - Free Drug) / Total Weight of Micelles] x 100

-

In Vitro Drug Release Study

This protocol assesses the release profile of the hydrophobic drug from the this compound micelles.

Methodology: Dialysis Bag Method

-

Preparation: Transfer a known volume of the drug-loaded micellar solution into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the micelles.

-

Release Medium: Place the dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, with or without a small percentage of a co-solvent to maintain sink conditions) at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

-

Analysis: Analyze the drug concentration in the collected samples using HPLC.

-

Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Conclusion

This compound presents a promising approach for the solubilization of hydrophobic compounds in pharmaceutical development. The protocols and data provided in these application notes offer a foundational framework for researchers and scientists to explore its potential. The pH-responsive nature of the carboxylic acid moiety adds a layer of tunability that can be exploited for controlled drug delivery applications. Further investigations are warranted to establish specific quantitative data for a range of hydrophobic APIs to fully elucidate the capabilities of this versatile excipient.

References

Application Notes & Protocols: Formulation of High-Foaming Cleansers with Laureth-3 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-3 Carboxylic Acid is an anionic surfactant belonging to the alkyl ether carboxylate class of compounds. It is prized in the formulation of personal care products for its mildness to the skin and eyes, excellent foaming properties, and compatibility with a wide range of other cosmetic ingredients. Its ability to produce a rich, stable lather makes it an ideal candidate for high-foaming cleansers, including facial washes, body washes, and shampoos.[1][2] These application notes provide a comprehensive guide to formulating high-foaming cleansers with this compound, complete with detailed experimental protocols for performance evaluation.

Key Properties of this compound

This compound, with the IUPAC name 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid, offers several advantages in cleanser formulations:

-

Mildness: Alkyl ether carboxylates are known for being less irritating to the skin than traditional anionic surfactants like sulfates.[3]

-

Foam Enhancement: It acts as a foam booster, creating a dense and stable lather.[1]

-

pH Versatility: Its performance can be tailored by adjusting the pH of the formulation.

-

Compatibility: It is compatible with anionic, non-ionic, and amphoteric surfactants, allowing for flexible and sophisticated formulations.[2]

-

Thickening Properties: In conjunction with electrolytes, it can contribute to the viscosity of the final product.

Illustrative Formulation

The following is an example of a high-foaming facial cleanser formulation incorporating this compound. This formulation is intended as a starting point for further development and optimization.

Table 1: High-Foaming Facial Cleanser Formulation

| Phase | Ingredient (INCI Name) | Function | Concentration (% w/w) |

| A | Deionized Water | Solvent | q.s. to 100 |

| A | Glycerin | Humectant | 3.00 |

| A | Xanthan Gum | Thickener | 0.50 |

| B | This compound | Primary Surfactant, Foam Booster | 10.00 |

| B | Cocamidopropyl Betaine | Co-surfactant, Foam Stabilizer | 5.00 |

| B | Decyl Glucoside | Co-surfactant (mild) | 2.00 |

| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |

| C | Citric Acid or Sodium Hydroxide | pH Adjuster | q.s. to pH 5.5-6.0 |

| C | Fragrance | Fragrance | 0.20 |

Manufacturing Procedure

-

Phase A Preparation: In the main vessel, disperse Xanthan Gum in Glycerin to form a slurry. Slowly add Deionized Water while mixing until a uniform, lump-free gel is formed. Heat to 75°C.

-

Phase B Preparation: In a separate vessel, combine this compound, Cocamidopropyl Betaine, and Decyl Glucoside. Heat to 70°C and mix until homogeneous.

-